molecular formula C22H17N3O4 B2646004 N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide CAS No. 1226459-68-2

N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No. B2646004
CAS RN: 1226459-68-2
M. Wt: 387.395
InChI Key: GIICMQSSCDRYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.

Scientific Research Applications

Antimicrobial Activity

N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide and its derivatives have been a subject of research primarily for their antimicrobial properties. Raval et al. (2012) synthesized a variety of compounds with a core structure similar to N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide using a microwave-assisted process and found these compounds to possess significant antibacterial and antifungal activities. This observation was validated by the rapid synthesis method offering better yields, confirming the potential of these compounds in antimicrobial applications (Raval, Naik, & Desai, 2012). Similarly, another study by Raval et al. (2008) emphasized the antimicrobial efficacy of related compounds, reinforcing the relevance of this chemical structure in antimicrobial research (Raval, Desai, & Desai, 2008).

Anticancer Properties

Apart from antimicrobial activity, certain derivatives of this chemical structure have shown promising anticancer properties. Fikry et al. (2015) reported the potential cytotoxicity of related compounds against breast carcinoma cell lines, revealing the potential therapeutic applications of this chemical structure in cancer treatment (Fikry, Ismail, El-Garby, Kamel, & Deeb, 2015). In another study, Abdel‐aziz et al. (2019) synthesized pyridine derivatives that exhibited significant antitumor activity against liver carcinoma cell lines, underscoring the potential of these compounds in cancer therapy (Abdel‐aziz, Gomha, El-Sayed, Mabkhot, & Alsayari, 2019).

properties

IUPAC Name

N-(2-oxochromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-14(25-20(26)12-11-17(24-25)15-7-3-2-4-8-15)21(27)23-18-13-16-9-5-6-10-19(16)29-22(18)28/h2-14H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIICMQSSCDRYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2OC1=O)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.